molecular formula C9H16F3NO B2682171 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol CAS No. 478050-18-9

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2682171
CAS No.: 478050-18-9
M. Wt: 211.228
InChI Key: FQOQFPFCGXFDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is an organic compound that belongs to the class of cyclohexylamines It features a cyclohexylamine moiety attached to a trifluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The trifluoropropanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another cyclohexylamine derivative used as a buffering agent in biochemistry.

    Cyclohexylamine: A simpler amine with similar structural features but different chemical properties.

Uniqueness

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h7-8,13-14H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOQFPFCGXFDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.